molecular formula C19H16BrNO3S B2996439 Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate CAS No. 899548-82-4

Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate

Cat. No.: B2996439
CAS No.: 899548-82-4
M. Wt: 418.31
InChI Key: XGTKAFQPUUWMSV-UHFFFAOYSA-N
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Description

Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16BrNO3S and its molecular weight is 418.31. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(4-bromophenyl)methoxy]-2-methylsulfanylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-23-19(22)16-17(24-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)21-18(16)25-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTKAFQPUUWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1SC)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-bromobenzyl)oxy)-2-(methylthio)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzyl alcohol with methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate under appropriate conditions. The reaction proceeds via an SN2 mechanism, facilitated by a base such as potassium carbonate in a polar solvent like DMF. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit potent anticancer activities. This compound has been evaluated for its effects on various cancer cell lines. In vitro studies using the MTT assay demonstrated significant growth inhibition against pancreatic cancer cells, suggesting its potential as an antiproliferative agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Cancer10Inhibition of DNA gyrase
Hepatocellular Carcinoma15Induction of apoptosis
Breast Cancer12Disruption of c-Myc/Max/DNA complex

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Molecular docking studies suggest that it acts as a potent inhibitor of Hepatitis B Virus (HBV) replication. Experimental data confirmed that at a concentration of 10 µM, it significantly inhibited HBV replication in vitro .

Table 2: Antiviral Activity Against HBV

Concentration (µM)% Inhibition
130
560
1085

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it inhibits bacterial DNA gyrase, which is crucial for DNA replication.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanisms : By interfering with the replication process of viruses such as HBV, it reduces viral load and prevents the progression of infection.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • A study involving pancreatic cancer models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to controls.
  • Another investigation highlighted its ability to enhance the effectiveness of existing antiviral therapies against HBV, suggesting a synergistic effect when used in combination with nucleoside analogs.

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

ParameterCondition/ResultReference
SolventMethanol/water
Reaction temperatureRoom temperature → Reflux
Yield68%
Melting point190°C

(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR and 13^13C-NMR to confirm substituent environments (e.g., methylthio, bromobenzyloxy groups). Chemical shifts for aromatic protons and methylthio groups (~2.5 ppm for SCH3_3) are diagnostic .
  • X-ray crystallography : Single-crystal diffraction (monoclinic/triclinic systems) resolves stereochemistry. SHELXTL software refines hydrogen positions via electron density maps .

Q. Table 2: Key Characterization Data

TechniqueKey FindingsReference
1^1H-NMRAromatic protons (6.8–8.3 ppm), SCH3_3 (~2.5 ppm)
X-ray diffractionMonoclinic (P21_1/c) or triclinic (P-1) systems

(Advanced) How can molecular docking studies be designed to predict biological interactions?

Answer:

Protein preparation : Retrieve target receptor (e.g., enzyme active site) from PDB. Optimize hydrogen bonding and protonation states.

Ligand preparation : Generate 3D coordinates of the compound using crystallographic data from Cambridge CCDC (Deposition numbers available in ).

Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to assess binding affinities.

Validation : Compare docking poses with experimental crystallographic data (e.g., hydrogen bond distances <2.5 Å) .

(Advanced) How can discrepancies in crystallographic data between derivatives be resolved?

Answer:
Structural variations (e.g., methoxy vs. hydroxy substituents) lead to differing crystal packing. Strategies include:

  • Space group analysis : Compare monoclinic (P21_1/c) vs. triclinic (P-1) systems for steric effects .
  • Intermolecular interactions : Hydrogen bonding (e.g., quinoline O⋯H interactions) and π-stacking dominate lattice stability. Use Mercury software to visualize packing motifs .

Q. Table 3: Crystallographic Comparison of Derivatives

Derivative SubstituentCrystal SystemSpace GroupReference
4-HydroxyMonoclinicP21_1/c
4-MethoxyMonoclinicP21_1/c
4-Oxo-1,4-dihydroTriclinicP-1

(Advanced) How do substituent modifications influence electronic and steric properties?

Answer:

  • Electronic effects : The 4-bromobenzyloxy group enhances electron-withdrawing character, affecting quinoline ring reactivity. Compare 13^13C-NMR shifts for carbonyl carbons (~165 ppm) in derivatives .
  • Steric effects : Methylthio groups at position 2 increase steric bulk, altering molecular docking poses. Molecular mechanics (MMFF94) simulations quantify steric clashes in binding pockets .

Q. Methodological Approach :

Synthesize analogs (e.g., replace bromine with electron-donating groups).

Compare 1^1H-NMR aromatic shifts and docking scores to correlate structure-activity relationships.

(Advanced) What strategies validate synthetic purity when spectral data conflict?

Answer:

  • Multi-technique cross-validation : Combine HPLC (purity >95%), high-resolution mass spectrometry (HRMS), and X-ray diffraction.
  • Thermal analysis : Differential scanning calorimetry (DSC) confirms melting point consistency (e.g., 190°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.